molecular formula C13H15N3O2S B2757993 1-(1H-pyrazol-1-yl)propan-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1797936-15-2

1-(1H-pyrazol-1-yl)propan-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No.: B2757993
CAS No.: 1797936-15-2
M. Wt: 277.34
InChI Key: NNYYRPJRBUIHDT-UHFFFAOYSA-N
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Description

1-(1H-pyrazol-1-yl)propan-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate is a synthetic organic compound that features a pyrazole ring and a pyridine ring connected via a propan-2-yl linker

Properties

IUPAC Name

1-pyrazol-1-ylpropan-2-yl 2-methylsulfanylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-10(9-16-7-3-5-15-16)18-13(17)11-4-6-14-12(8-11)19-2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYYRPJRBUIHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)OC(=O)C2=CC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrazol-1-yl)propan-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting from hydrazine and a 1,3-diketone, the pyrazole ring is formed through a cyclization reaction.

    Alkylation: The pyrazole is then alkylated using 2-bromopropane under basic conditions to introduce the propan-2-yl group.

    Coupling with Pyridine Derivative: The final step involves coupling the alkylated pyrazole with 2-(methylsulfanyl)pyridine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Catalysts to enhance reaction rates and yields.
  • Purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-pyrazol-1-yl)propan-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.

Biology and Medicine:

    Drug Development: Due to its structural features, it can be explored as a potential pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of fluorescent probes for imaging and diagnostic applications.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.

    Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-1-yl)propan-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

    1-(1H-pyrazol-1-yl)propan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position of the pyridine ring.

    1-(1H-pyrazol-1-yl)propan-2-yl 2-(ethylsulfanyl)pyridine-4-carboxylate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness:

  • The specific positioning of the carboxylate and methylsulfanyl groups in 1-(1H-pyrazol-1-yl)propan-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate may confer unique binding properties and reactivity compared to its analogs.
  • Its unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

This detailed overview provides a comprehensive understanding of 1-(1H-pyrazol-1-yl)propan-2-yl 2-(methylsulfanyl)pyridine-4-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

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